![molecular formula C17H20N2O3 B5667226 3,5-dimethyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)isoxazole-4-carboxamide](/img/structure/B5667226.png)
3,5-dimethyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)isoxazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3,5-dimethyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)isoxazole-4-carboxamide involves intricate organic synthesis techniques. For instance, Bol’but et al. (2014) describe the synthesis of related pyrazole-4-carboxamides, which could offer insights into the synthesis methods for similar compounds (Bol’but, Kemskii, & Vovk, 2014).
Molecular Structure Analysis
The molecular structure of similar compounds can be complex, as illustrated by Rodier et al. (1993), who analyzed the molecular structure of 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide, providing valuable information on planarity and intramolecular hydrogen bonds (Rodier, Céolin, Dugué, & Lepage, 1993).
Chemical Reactions and Properties
Chemical reactions and properties of related isoxazole compounds have been explored. Yu et al. (2009) investigated the nucleophilic chemistry of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, providing a perspective on how these compounds react chemically (Yu, Iwamoto, Robins, Fettinger, Sparks, Lorsbach, & Kurth, 2009).
Physical Properties Analysis
The physical properties of such compounds are often determined through techniques like X-ray crystallography, as demonstrated by Al-Hourani et al. (2016), who synthesized and analyzed the structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide (Al-Hourani et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be inferred from studies like that of Rasal et al. (2020), who investigated 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives, offering insights into the chemical behavior of related compounds (Rasal, Sonawane, & Jagtap, 2020).
properties
IUPAC Name |
3,5-dimethyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-16(12(2)22-19-11)17(20)18-10-13-7-8-21-15-6-4-3-5-14(15)9-13/h3-6,13H,7-10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKTXPVOGPNEAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2CCOC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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